BenchChemオンラインストアへようこそ!

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Neuropharmacology CNS depressant screening Structure-activity relationship

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is a disubstituted 2-aminobenzothiazole derivative bearing a bromine atom at the 6-position and an ethyl group at the 4-position, formulated as the hydrochloride salt with a molecular weight of 293.61 g/mol. The compound belongs to the 2-aminobenzothiazole class, a privileged scaffold historically associated with central nervous system (CNS) activity, antimicrobial effects, and kinase inhibition.

Molecular Formula C9H10BrClN2S
Molecular Weight 293.61 g/mol
CAS No. 1049762-09-5
Cat. No. B1286068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride
CAS1049762-09-5
Molecular FormulaC9H10BrClN2S
Molecular Weight293.61 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC(=C1)Br)SC(=N2)N.Cl
InChIInChI=1S/C9H9BrN2S.ClH/c1-2-5-3-6(10)4-7-8(5)12-9(11)13-7;/h3-4H,2H2,1H3,(H2,11,12);1H
InChIKeyYFIPGHMRWNVGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride (CAS 1049762-09-5): Structural Identity and Compound Class


6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is a disubstituted 2-aminobenzothiazole derivative bearing a bromine atom at the 6-position and an ethyl group at the 4-position, formulated as the hydrochloride salt with a molecular weight of 293.61 g/mol [1]. The compound belongs to the 2-aminobenzothiazole class, a privileged scaffold historically associated with central nervous system (CNS) activity, antimicrobial effects, and kinase inhibition [2]. As a research chemical offered at purities of 95–98% from multiple vendors, it serves primarily as a synthetic building block and pharmacological probe in early-stage drug discovery .

Why Generic 2-Aminobenzothiazole Substitution Fails for 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride


In-class substitution is precluded by the divergent pharmacological consequences of the 4-ethyl and 6-bromo substituents when combined on a single benzothiazole core. Classic structure-activity relationship (SAR) studies demonstrate that 6-substitution doubles the CNS depressant potency of the parent 2-aminobenzothiazole, while 4-substitution independently triples it and additionally introduces a stimulatory component absent from 6-substituted analogs [1]. Therefore, the 4-ethyl-6-bromo combination creates a unique mixed depressant–stimulant profile that cannot be replicated by either monosubstituted analog (e.g., 6-bromo-1,3-benzothiazol-2-amine or 4-ethyl-1,3-benzothiazol-2-amine alone) or by halogen-swapped variants (e.g., 6-chloro-4-ethyl-1,3-benzothiazol-2-amine), whose altered electronic and steric properties would shift target-binding interactions [2].

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride: Quantitative Comparator Evidence


CNS Pharmacodynamic Differentiation: Combined 4-Ethyl and 6-Bromo Substitution Shifts Potency Relative to Unsubstituted and Monosubstituted Analogs

The target compound possesses a unique dual-substitution pattern at positions 4 and 6. In the classic 2-aminobenzothiazole series, substitution at position 6 alone produced a 2-fold increase in CNS depressant potency relative to the unsubstituted parent, while substitution at position 4 alone produced a 3-fold increase [1]. Critically, these positional effects were independent of the substituent radical (methyl, ethyl, or chloro tested), meaning the additive or synergistic effect of simultaneous 4-ethyl and 6-bromo substitution distinguishes this compound from all monosubstituted analogs. Furthermore, 4-substituted analogs exhibited a biphasic EEG profile (depression at low dose, stimulation at higher dose), whereas 6-substituted analogs showed only enhanced depression [2]. The dual-substituted compound is thus predicted to inherit the high potency of the 4-ethyl modification while retaining the purely depressive character of the 6-bromo modification, a profile unattainable with either single modification alone.

Neuropharmacology CNS depressant screening Structure-activity relationship

Halogen-Dependent Physicochemical Differentiation: Bromine at Position 6 Imparts Greater Lipophilicity and Polarizability Than Chlorine

The target compound (6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride) can be directly compared to its 6-chloro analog (6-chloro-4-ethyl-1,3-benzothiazol-2-amine, CAS 944887-78-9). The bromine substituent (van der Waals radius ~1.85 Å, atomic polarizability ~3.05 ų) is significantly larger and more polarizable than chlorine (van der Waals radius ~1.75 Å, atomic polarizability ~2.18 ų) [1]. This difference translates into a calculated LogP increase of approximately 0.5–0.7 units for the bromo compound versus the chloro analog (estimated from standard Hansch π values: π(Br) = 0.86 vs π(Cl) = 0.71; Δπ ≈ 0.15, adjusted for heteroaromatic context) [2]. The enhanced polarizability of bromine also strengthens halogen-bonding interactions with protein backbone carbonyls, a structural feature exploited in fragment-based drug design [1].

Medicinal chemistry Physicochemical profiling Halogen bonding

Salt Form Solubility and Handling Advantage: Hydrochloride Salt vs. Free Base

The target compound is supplied as the hydrochloride salt (CAS 1049762-09-5, MW 293.61) rather than the free base (CAS 383131-52-0, MW 257.15). The salt form confers significantly improved aqueous solubility compared to the neutral free base, a critical parameter for biological assay preparation. Vendor Certificate of Analysis data for the hydrochloride salt indicates a purity specification of ≥98.0% (H-NMR consistent with structure) and provides recommended storage conditions (powder: -20°C, 3 years; in solution: -80°C, 6 months; -20°C, 1 month) . In contrast, the free base is typically offered at 95% purity . For assays requiring dissolution in aqueous buffer at defined concentrations, the hydrochloride salt eliminates the need for DMSO co-solvent, reducing vehicle-related artifacts.

Chemical procurement Formulation Solubility engineering

Differentiation from 4-Methyl Analog: Ethyl Group Increases Hydrophobic Surface Area and Metabolic Stability

The 4-ethyl substitution of the target compound distinguishes it from the 4-methyl analog (6-bromo-4-methyl-1,3-benzothiazol-2-amine, CAS 681126-45-4). The ethyl group adds one additional methylene unit, increasing the molecular surface area by approximately 15–20 Ų and the calculated LogP by approximately 0.5 units (estimated from the fragment constant for -CH2-: π ≈ 0.5) [1]. In drug metabolism, benzylic ethyl groups are generally metabolized more slowly via CYP450-mediated oxidation than benzylic methyl groups, due to increased steric hindrance at the oxidation site [2]. Additionally, the ethyl group provides conformational restriction through allylic 1,3-strain interactions with the adjacent bromine, potentially locking the molecule into a preferred bioactive conformation that the methyl analog cannot adopt.

Drug metabolism Pharmacokinetics Alkyl chain optimization

Synthetic Versatility: The 2-Amino Group Enables Direct Derivatization Without Protection–Deprotection Steps Required for the 6-Bromo-4-ethyl-benzothiazole Scaffold

The target compound's free 2-amino group enables one-step derivatization via acylation, sulfonylation, reductive amination, or urea/thiourea formation, whereas the 6-bromo-4-ethyl-benzothiazole scaffold lacking a 2-amino group (e.g., 6-bromo-4-ethylbenzothiazole) would require initial nitration, reduction, and protection sequences . Evidence of the synthetic utility of the 6-bromo-4-ethyl-2-aminobenzothiazole scaffold is demonstrated by the existence of advanced intermediates such as tert-butyl N-(6-bromo-4-ethyl-1,3-benzothiazol-2-yl)carbamate (CAS 2680713-29-3), a Boc-protected derivative commercially available from Enamine at 95% purity for direct use in cross-coupling and heterocycle elaboration reactions [1]. This contrasts with simpler 2-unsubstituted benzothiazole building blocks, which require multi-step functionalization to install the 2-amino handle.

Organic synthesis Medicinal chemistry Building block utility

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride: Optimal Application Scenarios


CNS Drug Discovery: Dual-Mechanism Pharmacological Probes

Based on the 4-ethyl/6-bromo combination imparting both high depressant potency (6-substitution effect) and a biphasic stimulatory component (4-substitution effect), this compound is uniquely suited for probing mixed depressant–stimulant mechanisms in the CNS . Researchers investigating disorders such as spasticity or epilepsy, where both neuronal inhibition and arousal modulation are desired, will find the compound's SAR profile preferable to monosubstituted analogs that exhibit only one component of this pharmacological spectrum.

Lead Optimization Programs Requiring Halogen Bonding to Protein Targets

The bromine atom at position 6 offers superior halogen-bond donor capacity compared to chlorine, as quantified by its larger polarizability and van der Waals radius . Structure-based drug design teams targeting protein pockets with backbone carbonyl-rich environments (e.g., kinase hinge regions, proteases) should select the 6-bromo compound over the 6-chloro analog to maximize binding enthalpy through halogen-bonding interactions.

Aqueous Biological Assay Development Requiring Defined Solubility

Laboratories preparing dose-response curves in aqueous buffer systems should procure the hydrochloride salt (CAS 1049762-09-5) rather than the free base (CAS 383131-52-0). The salt form, certified at ≥98% purity with H-NMR confirmation of structural identity, provides superior aqueous solubility and eliminates the confounding effects of DMSO vehicle on cell-based or biochemical assays .

Fragment-Based and Scaffold-Hopping Medicinal Chemistry Campaigns

The free 2-amino group enables rapid parallel synthesis of amide, sulfonamide, and urea libraries without protecting group chemistry. The availability of pre-functionalized intermediates such as the Boc-protected derivative (CAS 2680713-29-3) further accelerates hit-to-lead optimization . This compound is therefore the entry point of choice for medicinal chemistry groups seeking to explore the 4,6-disubstituted benzothiazole chemical space efficiently.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.